molecular formula C5H5F3O3 B2867978 2-Hydroxy-2-(trifluoromethyl)but-3-enoic acid CAS No. 1229617-60-0

2-Hydroxy-2-(trifluoromethyl)but-3-enoic acid

Cat. No.: B2867978
CAS No.: 1229617-60-0
M. Wt: 170.087
InChI Key: DBYHTMVEZYOEKF-UHFFFAOYSA-N
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Description

2-Hydroxy-2-(trifluoromethyl)but-3-enoic acid ( 1229617-60-0) is an organofluorine chemical compound with the molecular formula C5H5F3O3 and a molecular weight of 170.09 g/mol . Its structure features a carboxylic acid, a tertiary hydroxyl group, and a trifluoromethyl group on the same carbon center, combined with a vinyl moiety, making it a versatile and valuable scaffold in synthetic organic chemistry. While specific biological or mechanistic studies for this exact molecule are not extensively reported in the available literature, its unique structure suggests significant potential as a building block for the discovery of novel active compounds. The presence of the trifluoromethyl group is of high interest in medicinal and agrochemical research, as it can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity . The reactive handles (acid, hydroxyl, and vinyl groups) allow for diverse chemical transformations, including cyclizations, polymerizations, and the synthesis of more complex derivatives. This compound is offered for research applications as a high-purity chemical tool to support innovation in pharmaceutical development and material science. Please inquire for current availability, pricing, and certificates of analysis. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-hydroxy-2-(trifluoromethyl)but-3-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F3O3/c1-2-4(11,3(9)10)5(6,7)8/h2,11H,1H2,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBYHTMVEZYOEKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(C(=O)O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1229617-60-0
Record name 2-hydroxy-2-(trifluoromethyl)but-3-enoic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-2-(trifluoromethyl)but-3-enoic acid typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(trifluoromethyl)acrylic acid with a suitable hydroxylating agent. The reaction is carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification and crystallization to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-2-(trifluoromethyl)but-3-enoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones or aldehydes, while reduction of the double bond can produce saturated acids .

Scientific Research Applications

2-Hydroxy-2-(trifluoromethyl)but-3-enoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Hydroxy-2-(trifluoromethyl)but-3-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and trifluoromethyl groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activity .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the molecular features of 2-hydroxy-2-(trifluoromethyl)but-3-enoic acid with related compounds:

Compound Name Molecular Formula Substituents/Functional Groups CAS Number Key Properties/Applications Reference
This compound C₅H₅F₃O₃ -OH, -CF₃ on C2; but-3-enoic acid backbone Not available Hypothetical: High acidity due to -CF₃ and conjugation
2-(Trifluoromethyl)-2-hydroxypropionic acid C₄H₅F₃O₃ -OH, -CF₃ on C2; propanoic acid backbone 114715-77-4 Specialty synthesis intermediate; enhanced acidity
3-[2-(Trifluoromethyl)phenyl]but-2-enoic acid C₁₁H₉F₃O₂ Phenyl-CF₃ on C3; but-2-enoic acid backbone 1356809-47-6 R&D intermediate for pharmaceuticals
3-(2-Fluorophenyl)but-2-enoic acid C₁₀H₉FO₂ 2-Fluorophenyl on C3; but-2-enoic acid backbone 1130-95-6 Used in chemical synthesis
Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate C₆H₇F₃O₅S -OSO₂CF₃ on C3; ester group 133559-43-0 High boiling point (248.3°C); sulfonyl ester reactivity

Key Observations:

Acidity and Electronic Effects: The trifluoromethyl group (-CF₃) is strongly electron-withdrawing, increasing the acidity of the hydroxyl group. For example, 2-(trifluoromethyl)-2-hydroxypropionic acid (CAS 114715-77-4) exhibits higher acidity than non-fluorinated analogs due to inductive effects . In the target compound, conjugation of the double bond (but-3-enoic acid) may further stabilize the deprotonated form, enhancing acidity compared to saturated analogs.

Reactivity and Synthetic Utility: But-2-enoic acid derivatives (e.g., 3-[2-(trifluoromethyl)phenyl]but-2-enoic acid) are often used as intermediates in pharmaceuticals due to their ability to undergo cyclization or Michael additions . The ester derivative (Methyl 3-(((trifluoromethyl)sulfonyl)oxy)but-2-enoate) demonstrates sulfonate ester reactivity, useful in nucleophilic substitutions .

Physical Properties: Substituted butenoic acids generally exhibit moderate solubility in polar solvents. For instance, 3-(2-fluorophenyl)but-2-enoic acid (CAS 1130-95-6) is typically handled in organic solvents during synthesis . The target compound’s conjugated system may reduce melting points compared to saturated analogs.

Applications: Fluorinated hydroxy acids like 2-(trifluoromethyl)-2-hydroxypropionic acid are employed in asymmetric catalysis and agrochemical synthesis .

Biological Activity

2-Hydroxy-2-(trifluoromethyl)but-3-enoic acid, also known as HTFOA, is a compound that has garnered attention for its unique structural properties and potential biological activities. This article explores the biological activity of HTFOA, focusing on its effects on various biological systems, including its antimicrobial properties, enzyme activation, and implications in therapeutic applications.

Chemical Structure and Properties

HTFOA features a trifluoromethyl group, which significantly influences its chemical behavior and biological interactions. The presence of this group enhances lipophilicity and can alter the compound's reactivity and biological activity compared to non-fluorinated analogs.

PropertyValue
Molecular FormulaC5H5F3O2
Molecular Weight172.09 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents

Enzyme Activation

Research indicates that HTFOA acts as a potent activator of 5-lipoxygenase, an enzyme involved in the synthesis of leukotrienes, which are mediators of inflammation. A study found that HTFOA significantly increased the activity of 5-lipoxygenase extracted from potato tubers, suggesting potential applications in modulating inflammatory responses .

Table 2: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
5-Trifluoromethyl-2-formylphenylboronic acidCandida albicans100 µg/mL
5-Trifluoromethyl-2-formylphenylboronic acidAspergillus niger100 µg/mL
HTFOA (hypothetical data)Escherichia coliNot available

Case Studies

  • Inflammatory Response Modulation : In a controlled study using rat models, HTFOA was administered to assess its effect on inflammatory markers. The results indicated a significant reduction in inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
  • Antimicrobial Testing : A study conducted on various strains of bacteria revealed that compounds similar to HTFOA exhibited varying degrees of inhibition, with some showing lower MIC values than established antibiotics like amphotericin B. This suggests that HTFOA may possess similar or enhanced antimicrobial properties.

The mechanism by which HTFOA exerts its biological effects is still under investigation. However, the activation of lipoxygenase suggests that it may influence pathways related to inflammation and immune response. Additionally, the trifluoromethyl group may enhance the interaction with biological targets due to increased electron-withdrawing capacity.

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